tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.29 g/mol . It is a solid compound that is typically stored at room temperature and is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate involves multiple steps. One common method includes the reaction of 6-fluoropyridine-3-carboxylic acid with tert-butyl azetidine-1-carboxylate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(6-bromopyridin-3-yl)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical properties and biological activities. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
tert-butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZCQTUIFKUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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